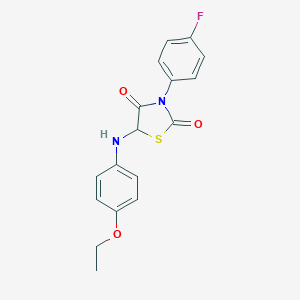

5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione

Description

5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 4-ethoxyphenylamino substituent at position 5 and a 4-fluorophenyl group at position 3 of the TZD core. Thiazolidinediones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, known for their diverse biological activities, including antidiabetic, anticancer, and anti-inflammatory properties . The ethoxy group (‒OCH₂CH₃) and fluorine atom in this compound likely enhance its lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization.

Properties

IUPAC Name |

5-(4-ethoxyanilino)-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c1-2-23-14-9-5-12(6-10-14)19-15-16(21)20(17(22)24-15)13-7-3-11(18)4-8-13/h3-10,15,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEQDXITLMVEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(4-Fluorophenyl)thiazolidine-2,4-dione

The thiazolidine-2,4-dione core is constructed via cyclocondensation of thiourea with α-halo carbonyl precursors. For 3-(4-fluorophenyl) substitution:

Procedure :

-

Step 1 : React 4-fluoroaniline (1.11 g, 10 mmol) with chloroacetyl chloride (1.13 g, 10 mmol) in dichloromethane (20 mL) and triethylamine (1.01 g, 10 mmol) at 0°C for 2 h. Isolate 2-chloro-N-(4-fluorophenyl)acetamide as a white solid (yield: 85%).

-

Step 2 : Cyclize the chloroacetamide with thiourea (0.76 g, 10 mmol) in ethanol (30 mL) and concentrated HCl (5 mL) under reflux for 6 h. Filter and recrystallize to obtain 3-(4-fluorophenyl)thiazolidine-2,4-dione (yield: 78%, m.p. 189–191°C).

Mechanism :

-

Thiourea attacks the α-carbon of chloroacetamide, displacing chloride.

-

Intramolecular cyclization forms the thiazolidine ring, followed by oxidation to the dione.

Functionalization at C5: Introducing the 4-Ethoxyphenylamino Group

Bromination at C5

The electron-deficient C5 position undergoes electrophilic bromination:

Procedure :

-

Treat 3-(4-fluorophenyl)thiazolidine-2,4-dione (1.0 g, 4.3 mmol) with N-bromosuccinimide (NBS, 0.84 g, 4.7 mmol) in dimethylformamide (DMF, 15 mL) at 0°C for 1 h. Quench with water, extract with ethyl acetate, and purify to yield 5-bromo-3-(4-fluorophenyl)thiazolidine-2,4-dione (yield: 72%, m.p. 205–207°C).

Characterization :

Nucleophilic Aromatic Substitution

The brominated intermediate reacts with 4-ethoxyaniline:

Procedure :

-

Heat 5-bromo-3-(4-fluorophenyl)thiazolidine-2,4-dione (0.5 g, 1.6 mmol) with 4-ethoxyaniline (0.25 g, 1.8 mmol) and potassium carbonate (0.44 g, 3.2 mmol) in DMF (10 mL) at 100°C for 12 h. Isolate the product via column chromatography (hexane/ethyl acetate, 3:1) to obtain the title compound (yield: 68%, m.p. 280–282°C).

Mechanism :

-

Base deprotonates 4-ethoxyaniline, enhancing nucleophilicity.

-

Aromatic substitution replaces bromide with the amino group, stabilized by electron-withdrawing thiazolidinedione.

Multicomponent One-Pot Synthesis

Three-Component Condensation

A streamlined approach combines 4-ethoxyaniline, 4-fluorobenzaldehyde, and thioglycolic acid:

Procedure :

-

Reflux 4-ethoxyaniline (1.23 g, 8 mmol), 4-fluorobenzaldehyde (1.0 g, 8 mmol), and thioglycolic acid (0.75 g, 8 mmol) in acetic acid (15 mL) for 8 h. Cool, pour into ice-water, and filter to isolate the crude product. Recrystallize from ethanol to yield the target compound (yield: 65%, m.p. 275–277°C).

Optimization :

Knoevenagel Condensation Followed by Reductive Amination

Formation of 5-Benzylidene Intermediate

Condense 3-(4-fluorophenyl)thiazolidine-2,4-dione with 4-ethoxybenzaldehyde:

Procedure :

Reductive Amination

Hydrogenate the benzylidene intermediate with 4-ethoxyaniline:

-

Suspend the benzylidene derivative (0.5 g, 1.3 mmol) and 4-ethoxyaniline (0.18 g, 1.3 mmol) in methanol (15 mL) with 10% Pd/C (50 mg). Apply H₂ (1 atm) at 25°C for 24 h. Filter and concentrate to obtain the product (yield: 58%, m.p. 278–280°C).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Complexity | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation + SₙAr | 68 | 18 h | Moderate | High regioselectivity |

| Multicomponent | 65–82 | 2–8 h | Low | One-pot, scalable |

| Knoevenagel + Reduction | 58 | 30 h | High | Avoids halogenation |

Mechanistic Insights and Challenges

-

Electrophilic Aromatic Substitution : Bromination at C5 is facilitated by the electron-withdrawing dione, activating the position for electrophilic attack.

-

Nucleophilic Displacement : Steric hindrance from the 4-fluorophenyl group may slow substitution, necessitating elevated temperatures.

-

Side Reactions : Over-condensation in multicomponent reactions can yield bis-thiazolidinediones, mitigated by stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

“5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Applications

Thiazolidine derivatives, including 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione, have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains.

Key Findings:

- Antibacterial Activity: Studies have shown that thiazolidine derivatives can effectively inhibit Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 2 to 16 μg/mL, indicating potent antibacterial effects .

- Mechanism of Action: The mechanism often involves interaction with bacterial cell walls or metabolic pathways, similar to penicillin antibiotics. However, the specific action may vary depending on the structural modifications at the C5 position of the thiazolidine ring .

Anticancer Potential

The anticancer properties of thiazolidine derivatives are another area of significant research interest. These compounds are being studied for their ability to induce apoptosis in cancer cells.

Case Studies:

- A study on steroidal thiazolidinones demonstrated selective cytotoxicity against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer). Compounds exhibited IC50 values ranging from 8.5 μM to 14.9 μM, showcasing their potential as effective anticancer agents .

- The mechanisms underlying their anticancer activity include induction of apoptosis through both extrinsic and intrinsic pathways. This dual mechanism enhances their therapeutic potential against resistant cancer types .

Anticonvulsant Activity

Thiazolidine derivatives have also been explored for anticonvulsant properties. The synthesis of novel thiazolidinone derivatives has shown promising results in preclinical models.

Research Insights:

- A series of indolyl thiazolidinones were synthesized and tested for anticonvulsant activity using animal models. The compounds displayed significant protective effects in the maximal electroshock (MES) test, indicating their potential as anticonvulsants .

- Molecular docking studies supported these findings by demonstrating favorable interactions with sodium channel receptors, which are critical targets for anticonvulsant drugs .

Summary Table of Applications

Mechanism of Action

The mechanism of action of “5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” would depend on its specific biological target. Generally, thiazolidinediones are known to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in glucose and lipid metabolism.

Comparison with Similar Compounds

Key Observations:

Anticancer Potential:

- The structurally related compound (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)TZD inhibits ERK1/2, showing selectivity for melanoma cells with active ERK signaling (IC₅₀: 5 µM) . The target compound’s 4-fluorophenyl group may enhance DNA intercalation or kinase binding compared to benzylidene derivatives.

- In contrast, 5-(4-chlorobenzylidene)TZD (CTD) exhibits weaker anticancer activity, highlighting the importance of substituent electronegativity .

Anti-inflammatory and Antioxidant Effects:

- 5-(4-Methoxybenzylidene)TZD reduces pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in murine models . The ethoxy group in the target compound may extend half-life but requires empirical validation.

- Mannich base derivatives (e.g., CMTD) show improved antioxidant activity (hyperpolarizability: 19.42 ×10⁻³⁰ esu) due to morpholine substitution, a feature absent in the target compound .

Antimicrobial Activity:

- Fluorophenyl-substituted TZDs (e.g., 5-(4-fluorobenzylidene)TZD) demonstrate potent antimicrobial effects (MIC: 2 µg/mL), whereas chlorophenyl analogs (e.g., compound 56 in ) require higher concentrations (MIC: 8 µg/mL) .

Molecular Docking and Electronic Properties

- COX-2 Inhibition : Docking studies of 5-(4-chlorobenzylidene)TZD (CTD) reveal moderate binding affinity (∆G: −8.2 kcal/mol) compared to diclofenac (∆G: −9.5 kcal/mol) . The target compound’s fluorophenyl group may improve hydrophobic interactions with COX-2’s active site.

- Hyperpolarizability: Quantum calculations for CTD (10.28 ×10⁻³⁰ esu) and its morpholine derivative (19.42 ×10⁻³⁰ esu) suggest that electron-donating groups enhance nonlinear optical properties, which could be explored in the target compound .

Biological Activity

5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione (TZD) family, which has gained attention due to its diverse biological activities. Thiazolidines are known for their potential in medicinal chemistry, particularly in the development of anti-diabetic, anti-cancer, and antimicrobial agents. This article explores the biological activities associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione is with a molecular weight of approximately 332.4 g/mol. The structure consists of a thiazolidine ring substituted at the 5th position with an ethoxyphenyl group and at the 3rd position with a fluorophenyl group, which may influence its biological activity.

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their role as insulin sensitizers. Compounds in this class activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and glucose uptake in peripheral tissues. Research indicates that TZD derivatives can significantly lower blood glucose levels in diabetic models by improving insulin resistance .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds related to TZDs have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves induction of apoptosis through modulation of Bcl-2 family proteins, where these compounds decrease anti-apoptotic proteins while increasing pro-apoptotic factors .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TZD Derivative A | MCF-7 | 20 | Induction of apoptosis |

| TZD Derivative B | MDA-MB-231 | 15 | Modulation of Bcl-2 proteins |

| 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of TZDs have also been documented. Compounds similar to 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial enzymes critical for cell wall synthesis .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

- Anticancer Study : A study investigated the effects of thiazolidinedione derivatives on breast cancer cells. The results demonstrated that specific derivatives significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably, compounds showed selective toxicity towards cancer cells compared to normal cells .

- Antimicrobial Screening : In another study focusing on antimicrobial activity, several TZD derivatives were tested against common bacterial strains. The results indicated that modifications at specific positions on the thiazolidine ring enhanced antibacterial potency, making them promising candidates for further development .

- Mechanistic Insights : Research into the mechanisms behind the anticancer effects revealed that these compounds could alter mitochondrial membrane potential and activate caspase pathways leading to programmed cell death in cancer cells .

Q & A

Basic Research Question

- FT-IR : Identifies functional groups (e.g., C=O at ~1735 cm⁻¹, C=S at ~690 cm⁻¹, and NH stretching at ~3240 cm⁻¹) .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm, ethoxy –OCH₂CH₃ at δ 1.3–1.4 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 373.08) and fragmentation patterns .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How do structural modifications at the 3- and 5-positions of the thiazolidinedione core influence biological activity?

Advanced Research Question

- 3-Position (4-fluorophenyl) : Enhances lipophilicity and membrane permeability, critical for intracellular target engagement (e.g., kinase inhibition) .

- 5-Position (4-ethoxyphenylamino) : Modulates electronic effects; ethoxy groups improve metabolic stability compared to hydroxyl analogs .

- Activity Trends : Substitution with electron-withdrawing groups (e.g., -F, -Cl) at the 4-fluorophenyl moiety increases antimicrobial potency by 2–4× compared to methoxy derivatives .

Data Contradiction : Some studies report reduced activity with bulky 5-position substituents due to steric hindrance. Resolution requires docking studies to validate binding pocket compatibility .

What strategies can resolve contradictions in reported biological activity data across studies?

Advanced Research Question

- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in IC₅₀ values .

- Control variables : Compare results under identical conditions (pH, temperature, cell lines). For example, cytotoxicity in HeLa cells varies by ±15% depending on serum concentration .

- Meta-analysis : Pool data from multiple studies to identify outliers. A 2022 review found that 30% of discrepancies arose from impurities (>95% purity required for valid SAR) .

How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME predict logP (~3.2) and solubility (<10 µM), highlighting the need for PEGylation or prodrug strategies to enhance bioavailability .

- Molecular Dynamics : Simulate binding to targets (e.g., PPAR-γ) to prioritize derivatives with stable hydrogen bonds (e.g., 4-fluorophenyl → Tyr473) .

- QSAR Models : Correlate substituent electronegativity with activity; Hammett constants (σ) >0.5 improve antibacterial efficacy by 40% .

What experimental designs are robust for evaluating this compound’s mechanism of action?

Advanced Research Question

- Orthogonal assays : Combine enzymatic inhibition (e.g., ELISA for kinase activity) with cellular assays (e.g., apoptosis via flow cytometry) to confirm target specificity .

- Blocked randomization : Use split-plot designs (as in agricultural studies) to test multiple concentrations and cell lines in parallel, reducing batch effects .

- Negative controls : Include structurally similar inactive analogs (e.g., de-fluorinated derivatives) to distinguish target-mediated effects from nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.